L-Lysine, L-valyl-L-histidyl-

Description

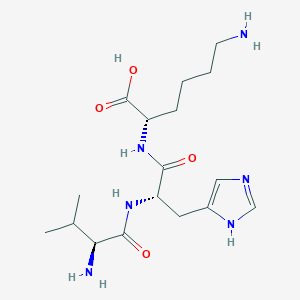

L-Lysine, L-valyl-L-histidyl- is a tripeptide composed of L-valine (Val), L-histidine (His), and L-lysine (Lys) residues. L-Lysine itself is an essential amino acid critical for protein synthesis, metabolic pathways (e.g., TCA cycle intermediates like succinyl-CoA and oxaloacetate) , and industrial applications in feed, pharmaceuticals, and membrane technology .

Key properties of L-lysine include:

- Biosynthetic Efficiency: Engineered strains (e.g., LATR12ΔdapD::ddhSt) enhance carbon flux into lysine precursors (succinyl-CoA, oxaloacetate), reducing byproducts like L-homoserine .

- Receptor Interactions: Acts as a partial serotonin 4 receptor antagonist, inhibiting stress-induced gastrointestinal dysfunction and anxiety in animal models .

- Transport Mechanisms: Sodium-independent uptake via Slc7a1 transporters in neuronal cells .

The peptide form, L-valyl-L-histidyl-L-lysine, likely modifies these properties through structural and pharmacokinetic differences compared to free L-lysine.

Properties

CAS No. |

510727-21-6 |

|---|---|

Molecular Formula |

C17H30N6O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C17H30N6O4/c1-10(2)14(19)16(25)23-13(7-11-8-20-9-21-11)15(24)22-12(17(26)27)5-3-4-6-18/h8-10,12-14H,3-7,18-19H2,1-2H3,(H,20,21)(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |

InChI Key |

CHWRZUGUMAMTFC-IHRRRGAJSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-valyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or similar coupling agents.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of L-Lysine, L-valyl-L-histidyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-valyl-L-histidyl- can undergo various chemical reactions, including:

Oxidation: The histidine residue can be oxidized to form histidinal or other oxidation products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired substitution, such as alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidinal, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Lysine, L-valyl-L-histidyl- has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme activity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.

Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysine, L-valyl-L-histidyl- involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions, influencing redox reactions and enzyme activity. The lysine and valine residues contribute to the peptide’s overall structure and stability, affecting its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of Lysine-Containing Peptides

Key Insights:

- GHK vs. Val-His-Lys : GHK is a potent chemoattractant for mast cells, while Val-His-Lys’s activity remains unstudied. Structural differences (e.g., glycine vs. valine at N-terminus) may alter receptor binding or stability .

- Free vs. Peptide-Bound Lysine : Peptide-bound lysine (e.g., Peptide Plus™) shows superior bioavailability in animal diets compared to L-lysine HCl, suggesting peptide forms enhance absorption .

Pharmacokinetic and Metabolic Differences

Table 2: Pharmacokinetic Profiles

Key Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.